molecular formula C20H17FN6O2 B10979784 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10979784
M. Wt: 392.4 g/mol
InChI Key: SBAQCMBNFHFAEQ-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features a pyridazinone core linked to a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Triazolopyridine Moiety: This is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Final Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding. Its structure suggests it could interact with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is being investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and triazolopyridine moiety are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide stands out due to the specific positioning of the fluorophenyl group and the triazolopyridine moiety. These structural features may confer unique biological activity and specificity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17FN6O2/c21-15-6-2-1-5-14(15)16-8-9-20(29)27(25-16)13-19(28)22-11-10-18-24-23-17-7-3-4-12-26(17)18/h1-9,12H,10-11,13H2,(H,22,28)

InChI Key

SBAQCMBNFHFAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=NN=C4N3C=CC=C4)F

Origin of Product

United States

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